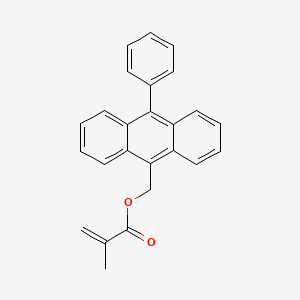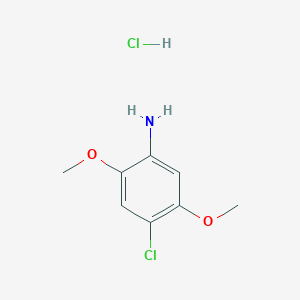
4-Chloro-2,5-dimethoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-dimethoxyaniline;hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method for synthesizing 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures (80° to 110°C) and pressures (5 to 50 atmospheres). This reaction is carried out in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst and a compound that gives a pH of 8 to 10 in aqueous solution .
Industrial Production Methods
Industrial production methods for 4-Chloro-2,5-dimethoxyaniline typically involve similar catalytic reduction processes, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-4-chloroaniline
- 4-Chloro-2,5-dimethoxyacetyl acetanilide
- 4-Chloro-2,5-dimethoxynitrobenzene
Uniqueness
4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Número CAS |
85518-75-8 |
|---|---|
Fórmula molecular |
C8H11Cl2NO2 |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-6(10)8(12-2)3-5(7)9;/h3-4H,10H2,1-2H3;1H |
Clave InChI |
MULHLQUBGSCPTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
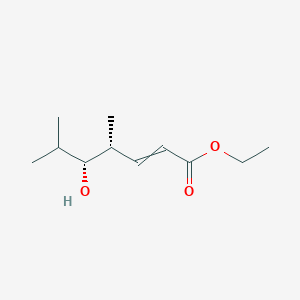
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
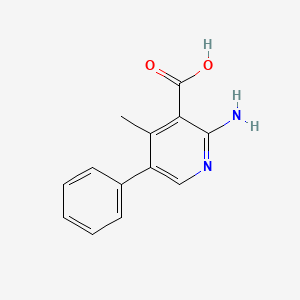
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
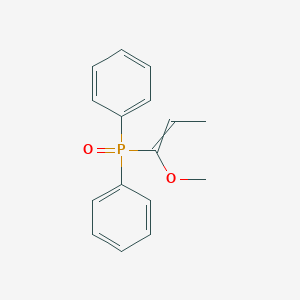
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)





